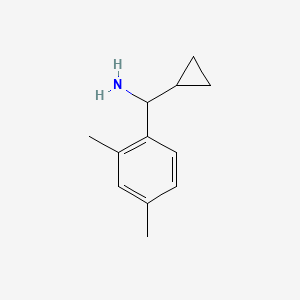
(2,4-Dimethylphenyl)cyclopropylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylphenyl)cyclopropylmethylamine is an organic compound with the molecular formula C12H17N It is a derivative of cyclopropylmethylamine, where the cyclopropyl group is attached to a 2,4-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,4-Dimethylphenyl)cyclopropylmethylamine involves the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system. The reaction is carried out in tetrahydrofuran under nitrogen protection, with the temperature controlled between 20-45°C. The reaction typically lasts for 10-18 hours . After the reaction, the mixture is cooled to room temperature, and the product is extracted and purified.
Industrial Production Methods
For industrial production, the synthesis method described above can be scaled up. The use of cyclopropyl nitrile as a starting material and the reduction with sodium borohydride/nickel dichloride system offers advantages such as cheap raw materials, mild reaction conditions, and simple post-treatment, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethylphenyl)cyclopropylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2,4-Dimethylphenyl)cyclopropylmethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,4-Dimethylphenyl)cyclopropylmethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound has a similar structure but with a formamide group instead of a cyclopropylmethylamine group.
(1S)(2,4-Dimethylphenyl)cyclopropylmethylamine: A stereoisomer of the compound with potential differences in biological activity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and influences its reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
54398-66-2 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
cyclopropyl-(2,4-dimethylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10,12H,4-5,13H2,1-2H3 |
Clave InChI |
MTHDHHKEPLZOAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C2CC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


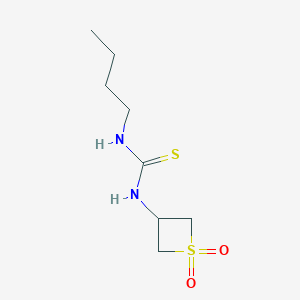
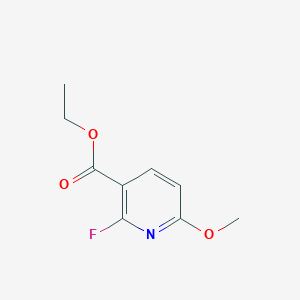
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
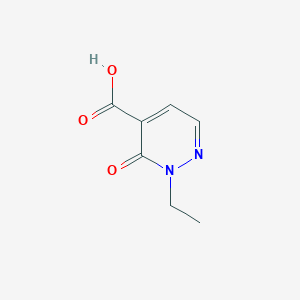
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)
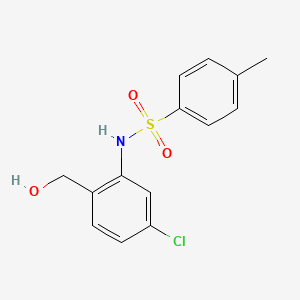
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
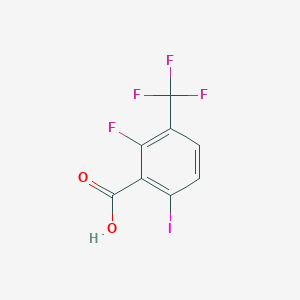
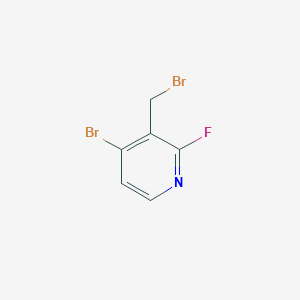
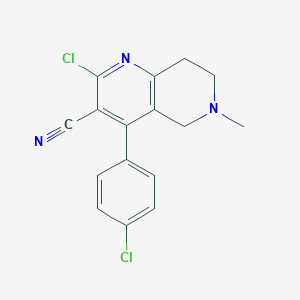
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
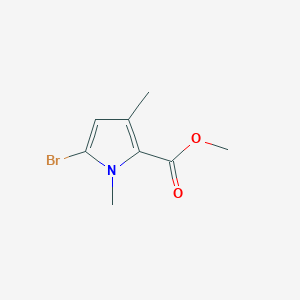
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)
